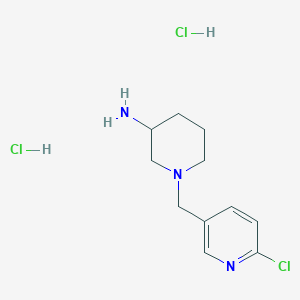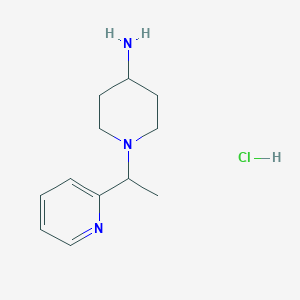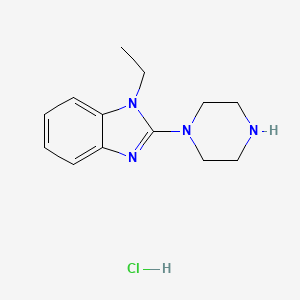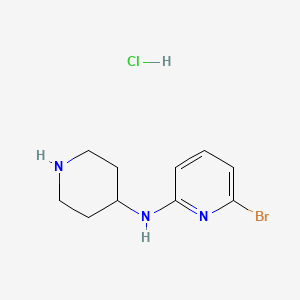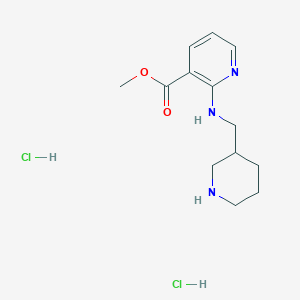
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride
Übersicht
Beschreibung
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Mannich base derivatives of nicotinamide, closely related to Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds, including N-(morpholino(phenyl)methyl)nicotinamide (NMB) and N-(phenyl(piperidin-1-yl)methyl) nicotinamide (NPB), demonstrate significant effectiveness as corrosion inhibitors. Their adsorption on the mild steel surface follows the Langmuir adsorption isotherm, indicating a spontaneous process. These inhibitors are classified as mixed-type, affecting both anodic and cathodic processes, and electrochemical experiments confirmed the formation of a protective inhibitor film on the steel surface (Jeeva, Prabhu, & Rajesh, 2017).
Antimicrobial Activity
Compounds structurally related to this compound, particularly 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species, comparable to standard drugs in some cases (Patel & Shaikh, 2010).
Cancer Research
In the field of cancer research, derivatives with structural elements related to this compound have been explored as potential therapeutic agents. Specifically, compounds designed to inhibit Aurora kinases, which play a crucial role in cell division, have been identified. These inhibitors may offer a novel approach to cancer treatment by targeting the mitotic process (ヘンリー,ジェームズ, 2006).
Neuropharmacology
In neuropharmacology, research has focused on the synthesis of compounds like this compound for their potential cognitive-enhancing effects. ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, shows promise in rodent and primate models for cognitive enhancement and possesses a reduced propensity to activate peripheral ganglionic type receptors. Its favorable oral bioavailability makes it a candidate for treating cognitive disorders (Lin et al., 1997).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
Related compounds such as methyl nicotinate are known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemische Analyse
Biochemical Properties
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been studied for its potential to inhibit certain enzymes, which can affect various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
methyl 2-(piperidin-3-ylmethylamino)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-13(17)11-5-3-7-15-12(11)16-9-10-4-2-6-14-8-10;;/h3,5,7,10,14H,2,4,6,8-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKIVIRXXXIVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671452 | |
| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-09-1 | |
| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




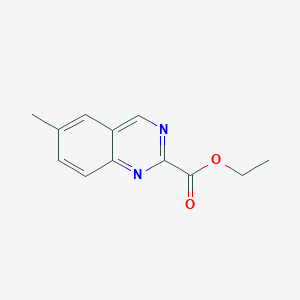
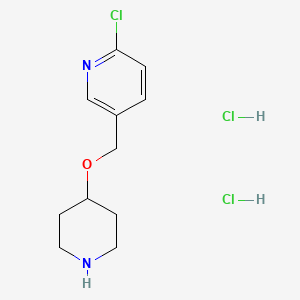
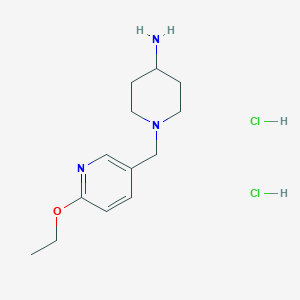

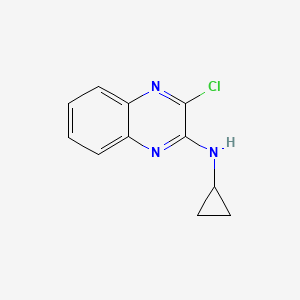
![[1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500644.png)
